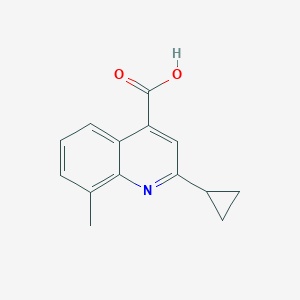

2-Cyclopropyl-8-methylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-8-methylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry .

Métodos De Preparación

The synthesis of 2-Cyclopropyl-8-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . The reaction conditions often involve acidic or basic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may employ more efficient catalytic systems and optimized reaction conditions to increase yield and purity .

Análisis De Reacciones Químicas

2-Cyclopropyl-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

2-Cyclopropyl-8-methylquinoline-4-carboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is particularly relevant in the context of its antimicrobial activity .

Comparación Con Compuestos Similares

2-Cyclopropyl-8-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

2-Methylquinoline-4-carboxylic acid: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity.

2-Styrylquinoline-4-carboxylic acid: Contains a styryl group instead of a cyclopropyl group, leading to different chemical and biological properties.

Quinolone antibiotics: Such as ciprofloxacin, which also contain a quinoline core but have different substituents that confer specific antibacterial properties.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity compared to other quinoline derivatives .

Actividad Biológica

2-Cyclopropyl-8-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by its unique structural features, including a cyclopropyl group at the 2-position, a methyl group at the 8-position, and a carboxylic acid functional group at the 4-position. Its molecular formula is C14H13NO2, with a molecular weight of 227.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, which are critical for bacterial replication and survival.

Anticancer Activity

In addition to its antimicrobial properties, this compound also demonstrates potential anticancer effects. Studies have reported that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and KB-V1 (cervical cancer), with IC50 values indicating potent cytotoxicity . The underlying mechanism may involve the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline-4-carboxylic acid | Lacks cyclopropyl group | Antimicrobial properties |

| 2-Styrylquinoline-4-carboxylic acid | Contains a styryl group | Different chemical properties |

| Ciprofloxacin | Quinoline core with distinct substituents | Antibacterial properties |

The presence of the cyclopropyl group in this compound is believed to enhance its pharmacological profile compared to these similar compounds.

The mechanism of action for this compound involves several pathways:

- Inhibition of Enzymes : The compound interacts with enzymes critical for DNA replication, leading to bacterial cell death.

- Induction of Apoptosis : In cancer cells, it promotes apoptosis through ROS generation and interference with cellular signaling pathways.

- Substitution Reactions : It can undergo electrophilic substitution reactions at the quinoline ring, potentially modifying its biological activity further .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound showed inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative treatment option .

Case Study 2: Anticancer Potential

In vitro studies on MCF-7 cells demonstrated that treatment with this compound resulted in significant cell death at low concentrations (IC50 = 20 nM). Further analysis indicated that the compound induces cell cycle arrest at the G1 phase and activates apoptotic pathways .

Propiedades

IUPAC Name |

2-cyclopropyl-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-8-3-2-4-10-11(14(16)17)7-12(9-5-6-9)15-13(8)10/h2-4,7,9H,5-6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPVPMDLOYRHAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.